molecular formula C13H9ClN6O3 B5835651 2-chloro-5-{5-[2-(1H-tetrazol-5-yl)carbonohydrazonoyl]-2-furyl}benzoic acid

2-chloro-5-{5-[2-(1H-tetrazol-5-yl)carbonohydrazonoyl]-2-furyl}benzoic acid

Número de catálogo: B5835651
Peso molecular: 332.70 g/mol
Clave InChI: ZROATMLDGZFLOL-GIDUJCDVSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-chloro-5-{5-[2-(1H-tetrazol-5-yl)carbonohydrazonoyl]-2-furyl}benzoic acid, also known as TAK-438, is a novel proton pump inhibitor that has shown promising results in the treatment of acid-related diseases.

Mecanismo De Acción

2-chloro-5-{5-[2-(1H-tetrazol-5-yl)carbonohydrazonoyl]-2-furyl}benzoic acid works by irreversibly binding to the proton pump in the parietal cells of the stomach, thereby inhibiting the secretion of gastric acid. Unlike other proton pump inhibitors, this compound has a unique binding profile that allows it to bind to the proton pump at both acidic and neutral pH levels.
Biochemical and Physiological Effects:
This compound has been shown to significantly reduce acid secretion in the stomach, leading to a reduction in symptoms associated with acid-related diseases. In addition, this compound has been shown to have a longer duration of action compared to other proton pump inhibitors, allowing for once-daily dosing.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of 2-chloro-5-{5-[2-(1H-tetrazol-5-yl)carbonohydrazonoyl]-2-furyl}benzoic acid in lab experiments is its high selectivity for the proton pump, which allows for more precise studies of gastric acid secretion. However, this compound also has limitations in lab experiments, as its irreversible binding to the proton pump can make it difficult to study the kinetics of acid secretion.

Direcciones Futuras

For 2-chloro-5-{5-[2-(1H-tetrazol-5-yl)carbonohydrazonoyl]-2-furyl}benzoic acid research include exploring its potential use in the treatment of other acid-related diseases such as non-erosive reflux disease and functional dyspepsia. In addition, further research is needed to fully understand the mechanism of action of this compound and its long-term safety profile.

Métodos De Síntesis

The synthesis of 2-chloro-5-{5-[2-(1H-tetrazol-5-yl)carbonohydrazonoyl]-2-furyl}benzoic acid involves the reaction of 2-chloro-5-nitrobenzoic acid with 5-amino-2-furancarboxaldehyde to form 2-chloro-5-{5-[2-(furan-2-yl)-2-oxoethylideneamino]furan-2-yl}benzoic acid. This intermediate is then reacted with sodium azide and hydrazine hydrate to form this compound.

Aplicaciones Científicas De Investigación

2-chloro-5-{5-[2-(1H-tetrazol-5-yl)carbonohydrazonoyl]-2-furyl}benzoic acid has been extensively studied in preclinical and clinical trials for the treatment of acid-related diseases such as gastroesophageal reflux disease (GERD), peptic ulcer disease, and Zollinger-Ellison syndrome. In clinical trials, this compound has shown superior efficacy and safety compared to other proton pump inhibitors such as omeprazole and lansoprazole.

Propiedades

IUPAC Name

2-chloro-5-[5-[(E)-(2H-tetrazol-5-ylhydrazinylidene)methyl]furan-2-yl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClN6O3/c14-10-3-1-7(5-9(10)12(21)22)11-4-2-8(23-11)6-15-16-13-17-19-20-18-13/h1-6H,(H,21,22)(H2,16,17,18,19,20)/b15-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZROATMLDGZFLOL-GIDUJCDVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC=C(O2)C=NNC3=NNN=N3)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1C2=CC=C(O2)/C=N/NC3=NNN=N3)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.